molecular formula C14H8N2O4 B11851721 Coumarin, 6-nitro-3-(4-pyridyl)- CAS No. 3390-70-3

Coumarin, 6-nitro-3-(4-pyridyl)-

Cat. No.: B11851721
CAS No.: 3390-70-3
M. Wt: 268.22 g/mol
InChI Key: LJYXKUOCGUAQEH-UHFFFAOYSA-N
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Description

Coumarin, 6-nitro-3-(4-pyridyl)- is a derivative of coumarin, a naturally occurring compound known for its diverse biological and pharmacological properties. This compound is characterized by the presence of a nitro group at the 6th position and a pyridyl group at the 3rd position of the coumarin core. Coumarins are widely studied for their fluorescence properties, making them valuable in various scientific applications .

Preparation Methods

The synthesis of Coumarin, 6-nitro-3-(4-pyridyl)- typically involves the modification of the coumarin core through various synthetic routes. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Industrial production methods often utilize metal-based catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Coumarin, 6-nitro-3-(4-pyridyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted coumarins .

Mechanism of Action

The mechanism of action of Coumarin, 6-nitro-3-(4-pyridyl)- involves its interaction with molecular targets through hydrophobic interactions, hydrogen bonding, and pi-stacking. These interactions facilitate the binding of the compound to specific enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its therapeutic properties .

Comparison with Similar Compounds

Coumarin, 6-nitro-3-(4-pyridyl)- is unique due to the presence of both nitro and pyridyl groups, which enhance its fluorescence and biological activities. Similar compounds include:

These comparisons highlight the unique combination of functional groups in Coumarin, 6-nitro-3-(4-pyridyl)-, making it a valuable compound in various scientific fields.

Properties

CAS No.

3390-70-3

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

6-nitro-3-pyridin-4-ylchromen-2-one

InChI

InChI=1S/C14H8N2O4/c17-14-12(9-3-5-15-6-4-9)8-10-7-11(16(18)19)1-2-13(10)20-14/h1-8H

InChI Key

LJYXKUOCGUAQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C3=CC=NC=C3

Origin of Product

United States

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